molecular formula C6H12O3 B158757 1-Ethoxyethyl acetate CAS No. 1608-72-6

1-Ethoxyethyl acetate

Cat. No.: B158757
CAS No.: 1608-72-6
M. Wt: 132.16 g/mol
InChI Key: FAIARWOGQAQTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxyethyl acetate is an organic compound with the molecular formula C6H12O3. It is an ester formed from the reaction of ethoxyethanol and acetic acid. This compound is a colorless liquid that is partially soluble in water and has a pleasant odor. It is commonly used as a solvent in various industrial applications due to its ability to dissolve a wide range of substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl acetate can be synthesized through the esterification of ethoxyethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous esterification processes. These processes involve the use of large reactors where ethoxyethanol and acetic acid are continuously fed into the system, and the ester is continuously removed. This method ensures high efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxyethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ethoxyethanol and acetic acid.

    Oxidation: It can be oxidized to form ethoxyacetic acid under specific conditions.

    Reduction: Reduction reactions can convert it to ethoxyethanol.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Ethoxyethanol and acetic acid.

    Oxidation: Ethoxyacetic acid.

    Reduction: Ethoxyethanol.

Scientific Research Applications

1-Ethoxyethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxyethyl acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions or biological processes. In biological systems, it can be metabolized to ethoxyethanol and acetic acid, which are further processed by the body .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxyethyl acetate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its ability to dissolve both polar and non-polar compounds sets it apart from other esters .

Properties

IUPAC Name

1-ethoxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIARWOGQAQTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862713
Record name 1-Ethoxyethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

136.00 to 138.00 °C. @ 760.00 mm Hg
Record name (+/-)-1-Acetoxy-1-ethoxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1608-72-6
Record name Ethanol, 1-ethoxy-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1608-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxyethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1608-72-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethoxyethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxyethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHOXYETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5936511914
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+/-)-1-Acetoxy-1-ethoxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Into a 500 ml reaction flask, equipped with stirrer, cooling bath, thermometer, addition funnel and nitrogen blanket apparatus, is added 60 ml of acetic acid (1.1 moles) and 0.1 ml of acetyl chloride. Dropwise over a period of one hour, while maintaining the reaction mass at 30° C., is added 100 ml (1.0 moles) of ethyl vinyl ether. At the end of the addition of said ethyl vinyl ether, the reaction mass is stirred for a period of twelve hours, while maintaining the temperature thereof at 30° C.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxyethyl acetate
Reactant of Route 2
Reactant of Route 2
1-Ethoxyethyl acetate
Reactant of Route 3
Reactant of Route 3
1-Ethoxyethyl acetate
Reactant of Route 4
Reactant of Route 4
1-Ethoxyethyl acetate
Reactant of Route 5
1-Ethoxyethyl acetate
Reactant of Route 6
Reactant of Route 6
1-Ethoxyethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.